molecular formula C8H4N4S2 B15246868 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 52879-26-2

2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

Katalognummer: B15246868
CAS-Nummer: 52879-26-2
Molekulargewicht: 220.3 g/mol
InChI-Schlüssel: RNHXBBJKNIFSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Dithia-4,7,11,14-tetrazatricyclo[84003,8]tetradeca-1(14),3,5,7,10,12-hexaene is a complex heterocyclic compound This compound is characterized by its unique structure, which includes multiple nitrogen and sulfur atoms within a tricyclic framework

Vorbereitungsmethoden

The synthesis of 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a dithiol with a diazide compound, followed by cyclization under controlled temperature and pressure conditions . Industrial production methods often scale up these reactions, optimizing for yield and purity through the use of advanced catalytic systems and continuous flow reactors .

Analyse Chemischer Reaktionen

2,9-Dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, in the industrial sector, it is used in the development of advanced materials, including polymers and nanomaterials .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms. Similar compounds include 2,9-dithia-4,13-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene and 7,11-dichloro-N5,N5,N13,N13-tetramethyl-9-phenyl-2-thia-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene . The unique arrangement of atoms in this compound provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

52879-26-2

Molekularformel

C8H4N4S2

Molekulargewicht

220.3 g/mol

IUPAC-Name

2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

InChI

InChI=1S/C8H4N4S2/c1-2-10-6-5(9-1)13-7-8(14-6)12-4-3-11-7/h1-4H

InChI-Schlüssel

RNHXBBJKNIFSIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=N1)SC3=NC=CN=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.